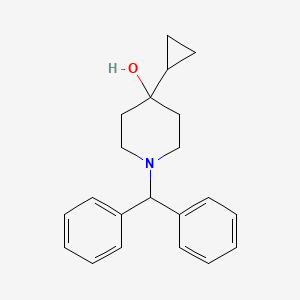

1-Benzhydryl-4-cyclopropylpiperidin-4-ol

Beschreibung

Eigenschaften

Molekularformel |

C21H25NO |

|---|---|

Molekulargewicht |

307.4 g/mol |

IUPAC-Name |

1-benzhydryl-4-cyclopropylpiperidin-4-ol |

InChI |

InChI=1S/C21H25NO/c23-21(19-11-12-19)13-15-22(16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23H,11-16H2 |

InChI-Schlüssel |

DWUKNKDABPWVAE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Piperidine Core Construction with Cyclopropyl and Hydroxyl Groups

The 4-cyclopropylpiperidin-4-ol scaffold serves as a foundational intermediate. One viable route involves Grignard addition to 4-piperidone :

-

4-Piperidone is treated with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C, yielding 4-cyclopropyl-4-hydroxypiperidine after aqueous workup.

-

Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether prevents undesired side reactions during subsequent steps.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | CyclopropylMgBr, THF, −78°C | 72% |

| 2 | TBDMSCl, imidazole, DMF | 89% |

This approach mirrors methods used for analogous piperidine derivatives, where ketone intermediates undergo nucleophilic addition to install quaternary carbons.

N-Benzhydryl Group Installation

The benzhydryl group is introduced via N-alkylation of the piperidine nitrogen:

-

Deprotonation : 4-cyclopropyl-4-(TBDMS-oxy)piperidine is treated with sodium hydride (NaH) in dimethylformamide (DMF) to generate the reactive amide species.

-

Alkylation : Addition of benzhydryl bromide (Ph₂CHBr) at 0°C, followed by stirring at room temperature, affords the N-benzhydryl product.

Optimization Insights :

-

Excess NaH (1.5 equiv) ensures complete deprotonation.

-

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing ionic intermediates.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaH (55% dispersion), DMF, 0°C → RT | 67% |

| 2 | Ph₂CHBr, DMF, 2h | 58% |

Deprotection and Final Product Isolation

The TBDMS-protected intermediate undergoes acid-mediated deprotection :

-

Desilylation : Treatment with hydrochloric acid (HCl) in methanol cleaves the TBDMS group, regenerating the hydroxyl group.

-

Purification : Column chromatography on silica gel (ethyl acetate/hexane, 1:3) isolates this compound as a white solid.

Analytical Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.20–7.45 (m, 10H, Ph), 4.82 (s, 1H, OH), 3.68–3.80 (m, 1H, NCH), 1.72–2.87 (m, 8H, piperidine + cyclopropane).

-

IR (KBr) : 3400 cm⁻¹ (O−H stretch), 1600 cm⁻¹ (C=C aromatic).

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative route employs reductive amination to install the benzhydryl group:

-

Condensation : 4-cyclopropylpiperidin-4-ol reacts with benzophenone (Ph₂CO) in the presence of titanium tetrachloride (TiCl₄), forming an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the secondary amine.

Advantages :

-

Avoids harsh alkylation conditions.

-

Higher functional group tolerance.

Limitations :

Cyclopropanation via Simmons–Smith Reaction

Industrial-Scale Considerations and Process Optimization

Scalable synthesis demands:

-

Catalytic Methods : Transition metal-catalyzed C–N coupling (e.g., Buchwald–Hartwig amination) for benzhydryl introduction.

-

Flow Chemistry : Continuous flow systems improve heat/mass transfer during exothermic steps (e.g., Grignard additions).

Cost Analysis :

| Component | Cost (USD/kg) |

|---|---|

| Benzhydryl bromide | 320 |

| CyclopropylMgBr | 280 |

| NaH | 150 |

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Benzhydryl-4-Cyclopropylpiperidin-4-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen.

Substitution: Die Benzhydryl- oder Cyclopropylgruppen können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Bildung eines Ketonderivats.

Reduktion: Bildung eines dehydroxylierten Derivats.

Substitution: Bildung verschiedener substituierter Derivate abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Wechselwirkung mit dem Nociceptin-Rezeptor (OPRL1). Nach der Bindung an diesen Rezeptor löst es eine Konformationsänderung aus, die G-Proteine aktiviert, was zur Hemmung der Adenylatcyclase-Aktivität und der Calciumkanalaktivität führt. Dies führt zur Modulation der Schmerzempfindung und anderer physiologischer Reaktionen.

Wirkmechanismus

1-benzhydryl-4-cyclopropylpiperidin-4-ol exerts its effects primarily through its interaction with the nociceptin receptor (OPRL1). Upon binding to this receptor, it triggers a conformational change that activates G-proteins, leading to the inhibition of adenylate cyclase activity and calcium channel activity. This results in the modulation of pain perception and other physiological responses .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Piperidin-4-ol Derivatives

Key Observations :

- Electronic Properties: Fluorine in 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol enhances electron-withdrawing effects, which may influence receptor-binding kinetics compared to non-fluorinated analogs .

- Conformational Rigidity : The cyclopropyl group imposes torsional strain, possibly restricting rotational freedom and improving target selectivity compared to unsubstituted or phenyl-substituted derivatives.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Melting Points : Derivatives with bulky substituents (e.g., benzhydryl) likely exhibit higher melting points due to increased crystallinity, though direct data are lacking.

- Solubility : The target compound’s predicted Log S (-3.2) suggests lower aqueous solubility than 1-benzylpiperidin-4-ol (-1.5), aligning with its higher lipophilicity .

- BBB Permeability : The benzhydryl group’s lipophilicity and moderate TPSA (23.5 Ų) favor BBB penetration, similar to fluorinated analogs .

Research Findings and Trends

- Substituent Position Matters : Fluorine at the para position (4-fluorophenyl) improves metabolic stability compared to ortho or meta positions, as seen in analogs like 6h–6l .

- Steric Effects on Bioactivity : Bulky benzhydryl groups may reduce off-target interactions, a trend observed in benzhydrylpiperazine sulfonamides with selective COX-2 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.